3-(5-Bromothiophen-2-yl)propanoic acid
Description
3-(5-Bromothiophen-2-yl)propanoic acid is a brominated thiophene derivative featuring a propanoic acid side chain. Derivatives of this compound, such as 3-amino-3-(5-bromothiophen-2-yl)propanoic acid (CAS 204135-66-0) and its trifluoroacetylated variant (), highlight its versatility as a scaffold for drug discovery and chemical synthesis .
Properties
IUPAC Name |
3-(5-bromothiophen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNISMQPJVTCDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652804 | |
| Record name | 3-(5-Bromothiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900027-23-8 | |
| Record name | 3-(5-Bromothiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-bromothiophen-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
3-(5-Bromothiophen-2-yl)propanoic acid is an organic compound notable for its potential biological activities, particularly in the context of medicinal chemistry. The compound is characterized by its unique structure, which includes a brominated thiophene ring, influencing its reactivity and biological interactions.
Structural Information
- Molecular Formula : CHBrOS
- Molecular Weight : Approximately 235.10 g/mol
- SMILES Notation : C1=C(SC(=C1)Br)CCC(=O)O
- InChI Key : HTNISMQPJVTCDJ-UHFFFAOYSA-N
Research indicates that 3-(5-bromothiophen-2-yl)propanoic acid acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1) , an enzyme critical in inflammatory pathways. This inhibition can lead to a reduction in prostaglandin E2 levels, a key mediator in inflammatory responses. The compound's ability to modulate inflammatory pathways positions it as a candidate for anti-inflammatory and anticancer therapies.
Biological Activities
- Anti-inflammatory Effects : The inhibition of mPGES-1 suggests potential applications in treating inflammatory diseases.
- Anticancer Potential : By reducing prostaglandin E2 levels, the compound may contribute to anticancer effects, warranting further investigation into its efficacy against various cancer types.
Comparative Analysis with Similar Compounds
The biological activity of 3-(5-bromothiophen-2-yl)propanoic acid can be compared with structurally similar compounds:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| 2-(4-Bromophenyl)propanoic acid | Phenyl instead of thiophene | High | Different electronic properties due to phenyl ring |
| 2-(Thiophen-2-yl)acetic acid | Acetic acid moiety | Moderate | Lacks bromine substitution |
| (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | Amino acid derivative | High | Contains amino group, affecting biological activity |
| (R)-3-Amino-3-(thiophen-2-yl)propanoic acid | Different stereochemistry | Moderate | Potentially different biological interactions |
This table illustrates how the unique combination of a brominated thiophene ring and propanoic acid distinguishes 3-(5-bromothiophen-2-yl)propanoic acid from these similar compounds.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of 3-(5-bromothiophen-2-yl)propanoic acid:
- Synthesis and Characterization : Various synthetic routes have been developed for producing this compound, often employing continuous flow reactors to enhance yield and purity .
- Biological Evaluation : In vitro studies have demonstrated its potential as an mPGES-1 inhibitor, highlighting its role in modulating inflammatory responses .
- Pharmacokinetic Studies : Further research is necessary to evaluate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME).
Comparison with Similar Compounds
Structural Analogs: Brominated and Chlorinated Aromatic Propanoic Acids
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Ring Systems: Thiophene-based compounds (e.g., P3 in ) exhibit Furin inhibition (IC₅₀ = 35 µM), whereas phenylpropanoic acids () show antimicrobial selectivity, suggesting ring type influences biological target specificity .
Functional Analogs: Propanoic Acid Derivatives with Heterocyclic Moieties
Thiazole and Imidazole Hybrids
- P3 (): A thiazole-thiophene hybrid, 3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic acid, inhibits Furin with an IC₅₀ of 35 µM. Its mechanism likely involves interaction with the enzyme’s active site via the bromothiophene moiety .
- Imidazole Derivatives (): 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid is synthesized via nucleophilic substitution, emphasizing the role of sulfur in enhancing bioavailability .
Aminothiazole Derivatives ()
- Compounds like 3-{(4-aminophenyl)[4-(4-cyanophenyl)-1,3-thiazol-2-yl]amino}propanoic acid demonstrate multitarget activity (antiviral, antioxidant, antibacterial), showcasing the impact of electron-withdrawing groups (e.g., cyano) on efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
